Ethyl 2-(3-nitrobenzylidene)acetoacetate

CAS No.: 39562-16-8

Cat. No.: VC3707456

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39562-16-8 |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

| Standard InChI | InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+ |

| Standard InChI Key | YOPMSDPIOQUWFE-XYOKQWHBSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C |

| SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

| Canonical SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

Introduction

Chemical Identity and Properties

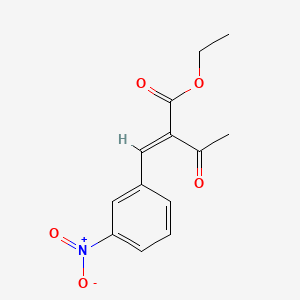

Ethyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound derived from acetoacetic acid, featuring a nitrobenzylidene group attached to an acetoacetate moiety. The compound is characterized by its distinctive structure and specific chemical identifiers.

Basic Chemical Information

The fundamental chemical parameters of Ethyl 2-(3-nitrobenzylidene)acetoacetate are summarized in the table below:

| Parameter | Value |

|---|---|

| CAS No. | 39562-16-8 |

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

| Physical Appearance | Yellow crystalline solid |

Chemical Identifiers

For precise identification in chemical databases and literature, Ethyl 2-(3-nitrobenzylidene)acetoacetate is associated with several standard identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+ |

| Standard InChIKey | YOPMSDPIOQUWFE-XYOKQWHBSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC(=CC=C1)N+[O-])/C(=O)C |

| PubChem Compound | 768581 |

Structural Characteristics

Ethyl 2-(3-nitrobenzylidene)acetoacetate features a distinctive molecular structure that contributes to its chemical reactivity and potential applications.

Molecular Structure

The compound contains several key functional groups including:

-

An ethyl ester group

-

A carbonyl (ketone) group

-

A carbon-carbon double bond (α,β-unsaturated)

-

A nitro-substituted phenyl ring

The presence of the α,β-unsaturated carbonyl system is particularly significant as it creates an electron-deficient center that can participate in various chemical reactions, especially nucleophilic additions.

Stereochemistry

Synthesis Methods

Various methods have been developed for the synthesis of Ethyl 2-(3-nitrobenzylidene)acetoacetate, with condensation reactions being the most common approach.

Condensation Synthesis

The primary method for synthesizing Ethyl 2-(3-nitrobenzylidene)acetoacetate involves a condensation reaction between ethyl acetoacetate and 3-nitrobenzaldehyde. This reaction typically requires the presence of a base catalyst and is conducted in an aprotic solvent. The process can be represented as:

Ethyl acetoacetate + 3-nitrobenzaldehyde → Ethyl 2-(3-nitrobenzylidene)acetoacetate + H2O

The reaction proceeds through a Knoevenagel condensation mechanism, involving the formation of a carbon-carbon bond between the active methylene group of ethyl acetoacetate and the carbonyl carbon of 3-nitrobenzaldehyde.

Optimized Synthesis Protocol

A patented method outlines an optimized protocol for synthesizing similar derivatives, which can be adapted for Ethyl 2-(3-nitrobenzylidene)acetoacetate. This method employs concentrated sulfuric acid as a catalyst and ethyl acetate as the solvent, resulting in high purity (>99%) and yield (>70%) .

The key steps in this protocol include:

-

Addition of concentrated sulfuric acid to ethyl acetoacetate while maintaining a temperature of 5-10°C

-

Addition of ethyl acetate as a solvent

-

Portionwise addition of 3-nitrobenzaldehyde

-

Reaction at room temperature for 2-3 hours followed by overnight standing

Chemical Reactivity and Mechanisms

Ethyl 2-(3-nitrobenzylidene)acetoacetate demonstrates a range of chemical reactivity patterns that contribute to its utility in organic synthesis.

Reaction Patterns

As an α,β-unsaturated carbonyl compound, Ethyl 2-(3-nitrobenzylidene)acetoacetate participates in several characteristic reactions:

-

Michael addition reactions with various nucleophiles

-

Cycloaddition reactions for heterocyclic compound synthesis

-

Reduction of the nitro group or carbonyl functionalities

-

Hydrolysis of the ester group

-

Transesterification reactions to form different esters

Reaction Mechanisms

The mechanism of action for Ethyl 2-(3-nitrobenzylidene)acetoacetate primarily revolves around its electrophilic nature due to the conjugated system formed by the carbon-carbon double bond and the carbonyl group. In nucleophilic addition reactions, a nucleophile attacks the electrophilic carbon, leading to the formation of new C-C or C-N bonds depending on the nature of the nucleophile used.

Applications in Pharmaceutical Industry

Ethyl 2-(3-nitrobenzylidene)acetoacetate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of cardiovascular medications.

Synthesis of Calcium Channel Blockers

One of the most significant applications of Ethyl 2-(3-nitrobenzylidene)acetoacetate is its role as a key intermediate in the synthesis of calcium channel blockers used for treating hypertension and other cardiovascular conditions .

Cilnidipine Synthesis

Ethyl 2-(3-nitrobenzylidene)acetoacetate and its derivatives serve as crucial intermediates in the synthesis of cilnidipine, a dual L/N-type calcium channel blocker used in the treatment of hypertension. The compound's structural features make it an ideal precursor for establishing the core dihydropyridine scaffold found in cilnidipine .

Nitrendipine Synthesis

Similar to cilnidipine, the compound also serves as an intermediate in the synthesis of nitrendipine, another calcium channel blocker with antihypertensive properties.

Other Pharmaceutical Applications

Beyond calcium channel blockers, Ethyl 2-(3-nitrobenzylidene)acetoacetate has potential applications in the synthesis of various pharmaceutical compounds, including:

-

Anti-inflammatory agents

-

Antimicrobial compounds

-

Enzyme inhibitors

-

Potential anticancer agents

Biological Activities

Ethyl 2-(3-nitrobenzylidene)acetoacetate has been investigated for several potential biological activities that could lead to therapeutic applications.

Anticancer Properties

Research has indicated that Ethyl 2-(3-nitrobenzylidene)acetoacetate exhibits significant cytotoxic effects against various cancer cell lines, including:

-

A-431 (human epidermoid carcinoma)

-

Jurkat (T-cell leukemia)

The mechanism behind these anticancer properties is believed to involve the compound's ability to interact with specific cellular targets, potentially disrupting critical pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationships

The biological activity of Ethyl 2-(3-nitrobenzylidene)acetoacetate is closely linked to its structural features:

-

The nitro group at the meta position of the benzene ring appears to be crucial for its cytotoxic activity

-

The α,β-unsaturated carbonyl system provides a reactive site for potential interactions with cellular nucleophiles

-

The ester functionality may contribute to the compound's cell permeability properties

Comparison with Similar Compounds

To better understand the unique properties of Ethyl 2-(3-nitrobenzylidene)acetoacetate, it is valuable to compare it with structurally similar compounds.

Comparison with Methyl 2-(3-nitrobenzylidene)acetoacetate

Methyl 2-(3-nitrobenzylidene)acetoacetate is a closely related compound that differs only in the alkyl group of the ester functionality. This compound appears as a colorless or light yellow liquid with a density of 1.296 and a melting point of 158°C.

Both compounds share similar reaction patterns and applications in organic synthesis, but the subtle difference in the ester group can influence properties such as:

-

Solubility profiles

-

Melting and boiling points

-

Reactivity in transesterification reactions

-

Pharmacokinetic properties when incorporated into drug candidates

Other Derivatives

Various other derivatives of the compound exist, including:

-

2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester

-

Isopropyl 2-(3-nitrobenzylidene)acetoacetate

These derivatives share the core structural features but differ in their ester groups, which can impart specific properties relevant to their applications in pharmaceutical synthesis and other areas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume